molecular formula C22H20N2O3S2 B2924569 (3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894672-17-4

(3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2924569
CAS No.: 894672-17-4
M. Wt: 424.53
InChI Key: USSDAPNLJPLOAL-ZHZULCJRSA-N
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Description

This compound belongs to the thieno[3,2-c][1,2]thiazine trione family, characterized by a fused thiophene-thiazine core with three ketone groups. Its structure includes a benzyl group at position 1 and a (2-ethylphenyl)amino methylidene substituent at position 3. The Z-configuration at the methylidene linkage is critical for maintaining stereochemical integrity, which may influence biological activity and intermolecular interactions.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(2-ethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-2-17-10-6-7-11-18(17)23-14-20-21(25)22-19(12-13-28-22)24(29(20,26)27)15-16-8-4-3-5-9-16/h3-14,23H,2,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDAPNLJPLOAL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c][1,2]thiazine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Ethylphenylamino Group: This step involves the reaction of the intermediate with 2-ethylphenylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2]thiazine-2,2,4-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The most structurally analogous compound identified is (3Z)-3-{[(3-Chloro-4-methoxyphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione (CAS: 894681-95-9) . Key differences include:

Parameter Target Compound Analog (CAS: 894681-95-9)
1-Substituent Benzyl (C₆H₅CH₂) 4-Fluorophenylmethyl (C₆H₄FCH₂)
3-Substituent (2-Ethylphenyl)amino methylidene (3-Chloro-4-methoxyphenyl)amino methylidene
Molecular Formula Estimated: C₂₂H₂₀N₂O₃S₂ C₂₁H₁₆ClFN₂O₄S₂
Molecular Weight Estimated: ~456.5 g/mol 478.9 g/mol
Key Functional Groups Ethyl (electron-donating), benzyl Chloro (electron-withdrawing), methoxy, fluorine
  • The 2-ethylphenyl substituent introduces steric bulk and electron-donating effects, contrasting with the chloro-methoxy group in the analog, which confers electron-withdrawing properties and hydrogen-bonding capacity .

Biological Activity

(3Z)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thieno[3,2-c][1,2]thiazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and has been explored for various pharmacological applications including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is (3Z)-1-benzyl-3-[(2-ethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one. Its molecular formula is C22H20N2O3S2 with a molecular weight of 420.54 g/mol. The structure features a benzyl group and an ethylphenylamino group attached to a thieno[3,2-c][1,2]thiazine core.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell growth and survival.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Inhibition of estrogen receptor signaling
HeLa (Cervical Cancer)12Induction of apoptosis
A549 (Lung Cancer)10Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated efficacy against a range of bacteria and fungi. The antimicrobial mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer :
    • A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The study concluded that the compound could be a promising candidate for breast cancer therapy.
  • Case Study on Bacterial Infections :
    • Clinical isolates of Staphylococcus aureus were tested against the compound. Results indicated significant bactericidal activity at low concentrations, suggesting its potential use in treating resistant bacterial infections.

The biological activity of this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Receptor Modulation : It may modulate receptor activity leading to altered signaling pathways.

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